molecular formula C15H14O B8579962 2-(Diphenylmethyl)oxirane CAS No. 15701-83-4

2-(Diphenylmethyl)oxirane

Cat. No.: B8579962
CAS No.: 15701-83-4
M. Wt: 210.27 g/mol
InChI Key: QEZITUGLJWMLCF-UHFFFAOYSA-N
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Description

2-(Diphenylmethyl)oxirane, also known as this compound, is an organic compound with the molecular formula C15H14O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its structural features, which include a benzhydryl group attached to the oxirane ring. The presence of the benzhydryl group imparts unique chemical properties to the molecule, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethyl)oxirane typically involves the reaction of benzhydryl chloride with a base to form the corresponding benzhydryl alcohol, which is then converted to the oxirane through an intramolecular cyclization reaction. One common method involves the use of sodium hydride (NaH) as a base and dimethyl sulfoxide (DMSO) as a solvent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired oxirane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as distillation and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylmethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: The benzhydryl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products:

    Oxidation: Formation of benzhydryl diols.

    Reduction: Formation of benzhydryl alcohols.

    Substitution: Formation of substituted benzhydryl derivatives.

Scientific Research Applications

2-(Diphenylmethyl)oxirane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules

Mechanism of Action

The mechanism of action of 2-(Diphenylmethyl)oxirane involves its interaction with molecular targets through the reactive epoxide ring. The oxirane ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent adducts. This reactivity is exploited in medicinal chemistry for the design of enzyme inhibitors and other bioactive compounds. The benzhydryl group also contributes to the compound’s lipophilicity, enhancing its ability to interact with hydrophobic pockets in proteins and other macromolecules .

Comparison with Similar Compounds

    2-Phenyl-1,2-epoxypropane: Similar structure but with a phenyl group instead of a benzhydryl group.

    2-(4-Methoxyphenyl)-1,2-epoxypropane: Contains a methoxy-substituted phenyl group.

    2-(4-Chlorophenyl)-1,2-epoxypropane: Contains a chloro-substituted phenyl group.

Uniqueness: 2-(Diphenylmethyl)oxirane is unique due to the presence of the benzhydryl group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

Properties

CAS No.

15701-83-4

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

2-benzhydryloxirane

InChI

InChI=1S/C15H14O/c1-3-7-12(8-4-1)15(14-11-16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2

InChI Key

QEZITUGLJWMLCF-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexane diaminocobalt (II) (0.22 g, 0.37 mmol, 0.8%), toluene (5 ml), and acetic acid (0.044 g, 0.74 mmol) was stirred for 1 h at room temperature. The solvent was removed in vacuo and the residue was dried. 2-Benzhydryl-oxirane (9.6 g, 45.7 mmol) was added in one portion and stirred, the mixture was then cooled by means of an ice-bath. H2O (0.58 g, 32 mmol) was slowly added over a 30-min period. After water addition, the ice bath was removed and the reaction mixture was stirred at room temperature for 72 h. Compounds were separated via flash chromatography on silica gel column to give (2R)-2-benzhydryl-oxirane (23a) 4.5 g ([α]D=(+)9.58, c=1, MeOH) and (2S)-3,3-diphenyl-propane-1,2-diol 24 3.53 g ([α]D=(+)48, c-=1, MeOH, ee=97%). The proton and carbon NMR data of (2R)-2-benzhydryl-oxirane was identical to the racemate 2-benzhydryl-oxirane.
Quantity
9.6 g
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5 mL
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0.044 g
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0.58 g
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Synthesis routes and methods II

Procedure details

A flask was charged with 3,3-diphenylpropene (5.1 g, 26.3 mmol) in 100 ml CH2Cl2. It was followed by portionwise addition of mCPBA (9.1 g, 70% purity, 52.6 mmol) at 0° C. The mixture was stirred at room temperature for 24 h and the reaction was then quenched with 30 ml 1M Na2SO3. The aqueous layer was extracted with CH2Cl2 (2×100 ml). The combined organic phases were washed in turn with saturated NaHCO3, brine, and then dried over anhydrous Na2SO4. Purification by flash chromatography (Hexane/ether=9:1) gave pure 2-benzhydryl-oxirane, 4.7 g (85%).
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5.1 g
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100 mL
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9.1 g
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Synthesis routes and methods III

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Synthesis routes and methods IV

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